(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid
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Overview
Description
(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is a chiral compound widely used in organic synthesis and medicinal chemistry. The compound features a phenyl group, a butanoic acid moiety, and a fluorene-methoxycarbonyl (Fmoc) protected amine group. This structure makes it a valuable building block in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-amino-4-phenylbutanoic acid.
Protection of the Amine Group: The amine group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorene-methoxycarbonyl chloride) in the presence of a base like triethylamine.
Methylation: The protected amine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amine group.
Coupling Reactions: The free amine can participate in peptide coupling reactions using reagents like HATU or EDCI.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Deprotection: Yields the free amine derivative.
Coupling: Produces peptides or other amide-linked products.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid involves its role as a building block in chemical synthesis. The Fmoc group protects the amine during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the construction of complex molecules. The phenyl group provides stability and can participate in aromatic interactions, while the butanoic acid moiety offers additional functionalization possibilities.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid: Similar structure but with an octenoic acid moiety instead of a butanoic acid moiety.
2-(N-Fmoc-N-methylamino)benzoic acid: Contains a benzoic acid moiety instead of a butanoic acid moiety.
Uniqueness
(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid is unique due to its specific combination of a phenyl group, a butanoic acid moiety, and an Fmoc-protected amine. This combination provides a balance of stability, reactivity, and functionalization potential, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-27(19(16-25(28)29)15-18-9-3-2-4-10-18)26(30)31-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,24H,15-17H2,1H3,(H,28,29)/t19-/m0/s1 |
InChI Key |
KHKQIMCJSIRPRX-IBGZPJMESA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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